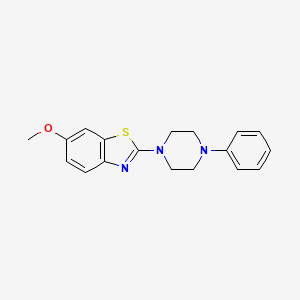

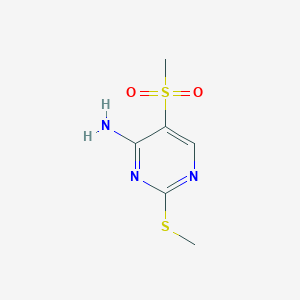

![molecular formula C18H14N2O3 B2829372 N'-[1-(1,3-二氢-2,3-二氢-1H-茚-2-基亚乙基)苯甲酰基]苯肼 CAS No. 1020251-95-9](/img/structure/B2829372.png)

N'-[1-(1,3-二氢-2,3-二氢-1H-茚-2-基亚乙基)苯甲酰基]苯肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N’-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]benzohydrazide” is a chemical compound that has been studied in the context of organic synthesis . It is involved in the synthesis of imidazolidin-2-ylidene-indenedione, pyrimidine-2-ylidene-indenedione, and indenoquinoxaline derivatives .

Synthesis Analysis

This compound can be synthesized through a one-pot three-component reaction between ninhydrin, malononitrile, and various diamines in water medium under catalyst-free conditions . This reaction shows attractive characteristics, such as substrate availability, good yields, existence of numerous hydrogen-bonding possibilities in product, and its mild conditions in ethanol media .Chemical Reactions Analysis

The compound is involved in multicomponent reactions (MCRs), which involve at least three starting substrates . These reactions have provided environmentally benign, operationally simple, and economically viable protocols to give products in high yields and minimum waste generation .科学研究应用

心脏保护作用

一项研究探讨了相关化合物 (E)-N'-(1-(3-oxo-3H-苯并[f]色烯-2-基)乙叉基)苯并酰肼对异丙肾上腺素诱导的大鼠心肌梗死心脏重塑的保护作用。该化合物显示出对血管紧张素转换酶 (ACE) 的有效抑制,并显着改善心脏功能障碍标志物,表明其作为抗凝剂预防急性心肌梗死血栓形成的潜在用途 (Khdhiri Emna 等人,2020)。

抗癌活性

另一项研究重点介绍了 N′-[2-oxo-1,2 二氢-3H-吲哚-3-亚甲基]苯并酰肼作为潜在抗癌剂的合成与生物活性评估。在测试的化合物中,3,4,5-三甲氧基-N′-[5-甲基-2-oxo-1,2-二氢-3H-吲哚-3-亚甲基]苯并酰肼衍生物对各种肿瘤细胞系显示出有效的抑制作用,表明其在癌症研究中的效用 (Arpit Katiyar 等人,2015)。

缓蚀作用

对羟基苯基酰肼的研究,包括与指定化学物质类似的化合物,证明了它们作为缓蚀剂的作用。这些化合物在酸性介质中对低碳钢的腐蚀显示出显着的保护作用,表明它们在开发环保型缓蚀剂方面的潜在应用 (A. Singh 等人,2021)。

分子结构和光谱分析

已经研究了芳基酰腙的分子结构、光谱分析和细胞毒活性,深入了解其潜在的抗菌特性。这些研究有助于理解苯并酰肼的结构变化如何影响它们的生物活性,并可以为设计新的抗菌剂提供依据 (Ravindra Singh 等人,2017)。

催化性能

已经合成并表征了具有腙配体的二氧化钼(VI)配合物,包括类似的化合物。这些配合物在氧化反应中显示出有希望的催化性能,突出了它们在催化应用中的潜力 (Cong Wang 等人,2019)。

作用机制

未来方向

The future directions for this compound could involve further exploration of its potential applications in organic synthesis and medicinal chemistry. Its role in the synthesis of various derivatives and its potential inhibitory activity on protein kinase CK2 suggest that it could have significant implications in the development of new therapeutic agents .

属性

IUPAC Name |

N-[(E)-1-(1-hydroxy-3-oxoinden-2-yl)ethylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c1-11(19-20-18(23)12-7-3-2-4-8-12)15-16(21)13-9-5-6-10-14(13)17(15)22/h2-10,21H,1H3,(H,20,23)/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQQPXOFJWITHAG-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1=CC=CC=C1)C2=C(C3=CC=CC=C3C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)C1=CC=CC=C1)/C2=C(C3=CC=CC=C3C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

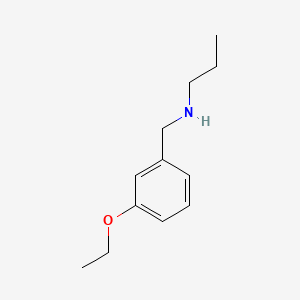

![(4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2829294.png)

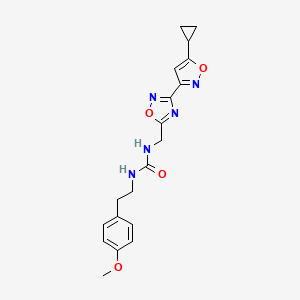

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2829295.png)

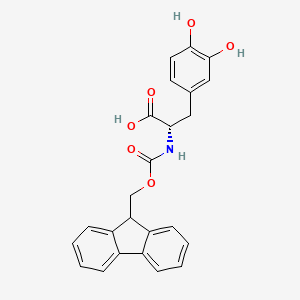

![N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2829299.png)

![4-[(dimethylamino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2829300.png)

![2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-nitrophenyl)acetamide](/img/structure/B2829303.png)

![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2829306.png)